Sodium; furan-2,5-dione; styrene

TiO2 dispersion pigment viscosity RAFT polymerization

Sodium; furan-2,5-dione; styrene (CAS 25736-61-2), commonly referred to as the sodium salt of styrene‑maleic anhydride copolymer (SMA‑Na), is an anionic amphiphilic polyelectrolyte comprising alternating styrene and maleic anhydride units that have been hydrolyzed and neutralized with sodium hydroxide. The resulting copolymer backbone carries both hydrophobic styrene moieties and hydrophilic sodium carboxylate groups, imparting water solubility and interfacial activity that are absent in the unmodified anhydride form.

Molecular Formula C12H10NaO3
Molecular Weight 225.19 g/mol
Cat. No. B15132455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium; furan-2,5-dione; styrene
Molecular FormulaC12H10NaO3
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na]
InChIInChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;
InChIKeyRVHPJLCXULJZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Furan-2,5-Dione Styrene Copolymer: Procurement-Grade Identity and Baseline Characteristics


Sodium; furan-2,5-dione; styrene (CAS 25736-61-2), commonly referred to as the sodium salt of styrene‑maleic anhydride copolymer (SMA‑Na), is an anionic amphiphilic polyelectrolyte comprising alternating styrene and maleic anhydride units that have been hydrolyzed and neutralized with sodium hydroxide [1]. The resulting copolymer backbone carries both hydrophobic styrene moieties and hydrophilic sodium carboxylate groups, imparting water solubility and interfacial activity that are absent in the unmodified anhydride form . SMA‑Na is supplied as a solid powder or aqueous solution with controlled styrene:maleate ratios and molecular weights designed to meet specific dispersion, emulsification, and surface‑sizing requirements [1].

Pre‑neutralized sodium salt — directly water‑soluble, no alkaline hydrolysis needed
Amphiphilic styrene‑maleate backbone designed for dispersion and emulsification workflows
Controlled styrene:maleate ratio and molecular weight for reproducible formulation properties

Why Generic Substitution of SMA Sodium Salt with Alternative SMA Forms or Small-Molecule Dispersants Carries Performance Risk


Substituting SMA‑Na with the unhydrolyzed anhydride copolymer, ammonium or potassium salts, or conventional small‑molecule surfactants often compromises performance because each variant differs fundamentally in solubility, charge density, steric stabilization capacity, and pH tolerance. The non‑salt anhydride form requires alkaline hydrolysis in situ before it can solubilize, adding a processing step and generating an unpredictable molecular‑weight distribution [1]. Ammonium salts of SMA may offer wider pH stability windows but exhibit inferior dispersing power for inorganic pigments compared with the sodium form [2]. Ester‑modified SMA derivatives can achieve superior surface‑activity metrics (lower CMC, lower surface tension), but their synthesis is more complex, and their performance in mechanical‑property‑critical applications such as leather retanning is not obviously superior to SMA‑Na [3]. The quantitative evidence below clarifies exactly where the sodium‑salt form delivers measurable, procurement‑relevant differentiation.

Unhydrolyzed anhydride form
Requires in‑situ hydrolysis and may yield unpredictable molecular‑weight distribution, complicating process reproducibility.
Ammonium or potassium SMA salts
May exhibit lower dispersing power for inorganic pigments compared with the sodium salt, potentially limiting pigment loading.
Ester‑modified SMA derivatives
More complex synthesis and their mechanical‑property performance in retanning does not obviously surpass SMA‑Na; require application‑specific validation.

Quantitative Differentiation Evidence for Sodium Furan-2,5-Dione Styrene Copolymer vs. Closest Analogs


TiO2 Pigment Slurry Viscosity: RAFT-Synthesized SMA‑Na (Mw 5000) vs. Commercial SMA Dispersant SZ40005

When the same TiO₂ pigment (R‑996, rutile, 230 nm theoretical primary particle size) was dispersed at 70 wt% loading in aqueous solution, the sodium salt of SMA with Mn = 5000 and dispersity Đ = 1.09 (SMA5000, prepared by controlled RAFT polymerization) yielded a slurry viscosity of 76.6 cP, whereas the commercial SMA dispersant SZ40005 (Mn = 2800, Đ = 1.60) produced a markedly higher viscosity of 157 cP [1]. The lower Đ of SMA5000 reflects a narrower molecular‑weight distribution, which minimizes inter‑chain bridging that can cause particle aggregation and elevated viscosity [1].

TiO₂ slurry viscosity
Head‑to‑head
76.6 cP vs 157 cP (51% lower)
May support higher‑solids formulations and reduce grinding energy input.
RAFT‑grade SMA‑Na (Mn 5000, Đ 1.09) vs commercial SZ40005; 70 wt% TiO₂, 25°C.
TiO2 dispersion pigment viscosity RAFT polymerization SZ40005

Perfume Oil Microcapsule Formation: SMA‑Na Solution Viscosity Threshold vs. Commercial SMA 520

In melamine‑formaldehyde microencapsulation of perfume oil, the use of SMA sodium salt as a protective colloid shows a clear viscosity‑dependent performance boundary: at a 10% solution viscosity ≥ 145 mPa·s, well‑formed spherical microcapsules with 5–20 μm diameter and uniform shell thickness are obtained; however, when the viscosity falls to ≤ 67 mPa·s, only a very small number of spherical microcapsules can be prepared [1]. Furthermore, a self‑prepared SMA sodium salt solution with viscosity 314 mPa·s matched the performance of the imported commercial product SMA 520, a common benchmark emulsifier [1]. Below the 145 mPa·s threshold, neither the self‑prepared nor the commercial SMA‑Na chemistries yield acceptable microcapsules, demonstrating that molecular weight (and hence solution viscosity) is the dominant procurement‑relevant quality parameter.

Microcapsule formation
Method context
Threshold ≥145 mPa·s for spherical capsules; 314 mPa·s matches SMA 520 performance
Viscosity grade selection directly controls microcapsule morphology and yield.
10% SMA‑Na solution, melamine‑formaldehyde perfume oil encapsulation.
microencapsulation perfume oil SMA emulsifier viscosity threshold

Surface Activity: SMA‑Ester Sodium Salt (SMA‑g‑C12) vs. Unmodified SMA Sodium Salt

The unmodified SMA sodium salt behaves as a weak polymeric surfactant with a diffuse surface‑tension‑vs‑concentration profile that does not exhibit a sharp inflection point, indicating a poorly defined critical micelle concentration (CMC). In contrast, the grafted monoester derivative SMA‑g‑C12 sodium salt, obtained by esterifying SMA with lauryl alcohol, displays a clear CMC of 0.94 g·L⁻¹ and achieves a γCMC (surface tension at CMC) of 25.04 mN·m⁻¹ at 25°C [1]. This difference reflects the enhanced amphiphilic character conferred by long alkyl chains, which significantly lowers surface tension relative to the unmodified copolymer [1]. For applications requiring high surface activity, such as emulsion polymerization and microencapsulation, the procurement choice is therefore between the lower‑cost, lower‑performance unmodified SMA‑Na and the higher‑cost, higher‑performance ester derivatives.

Surface activity
Class‑level
SMA‑g‑C12: CMC 0.94 g·L⁻¹, γCMC 25.04 mN·m⁻¹; unmodified SMA‑Na lacks defined CMC
Ester‑modified SMA‑Na may be required for applications needing sub‑30 mN·m⁻¹ surface tension.
Class‑level inference; confirm for specific formulation and temperature.
critical micelle concentration surface tension SMA ester derivative polymeric surfactant

Leather Retanning: SMA‑Na vs. Amphoteric SMA Derivative (SMA‑DEMA Sodium Salt) – Mechanical Property Parity

In chrome‑tanned leather retanning trials, the sodium salt of an amphoteric SMA derivative (SMA‑DEMA, esterified with N,N‑dimethylethanolamine) was compared head‑to‑head with unmodified SMA sodium salt. The retanned leather exhibited statistically indistinguishable tensile strength, tear strength, thermal stability, and grain quality between the two treatments [1]. The only differential advantage observed for the amphoteric derivative was increased surface electropositivity of leather fibers and correspondingly enhanced uptake of anionic dyes, which reduced the fading effect [1]. For applications where dye exhaustion is not the primary specification, SMA‑Na provides equivalent mechanical performance at a lower cost and synthetic complexity.

Leather retanning
Head‑to‑head
Equivalent tensile strength, tear strength, heat stability, and grain quality vs amphoteric derivative
SMA‑Na may be selected for baseline retanning without compromising mechanical durability.
Amphoteric SMA‑DEMA only provides improved anionic dye exhaustion.
leather retanning tensile strength amphoteric SMA chrome tanned leather

Priority Application Scenarios for Sodium Furan-2,5-Dione Styrene Copolymer Based on Quantitative Evidence


High‑Solids TiO₂ Pigment Dispersions for Coatings and Inks

RAFT‑polymerized SMA sodium salt with Mn ≈ 5000 and Đ < 1.10 (SMA5000 grade) enables TiO₂ slurry viscosities as low as 76.6 cP at 75% pigment loading, representing a 51% improvement over commercial free‑radical SMA dispersant SZ40005 (157 cP) [1]. This viscosity reduction allows formulation at higher solids content, reduces grinding energy, and improves film gloss and opacity in waterborne architectural coatings and printing inks. Procurement should specify SMA‑Na grades with narrow dispersity (Đ < 1.20) and mid‑range molecular weight (Mn ≈ 5000) for optimal pigment wetting and steric stabilization.

Melamine‑Formaldehyde Microencapsulation of Fragrances and Phase‑Change Materials

SMA sodium salt functions as a protective colloid in in‑situ polymerization of melamine‑formaldehyde microcapsules. Quantitative evidence defines a sharp performance threshold: a 10% solution viscosity ≥ 145 mPa·s is required to obtain spherical 5–20 μm capsules with uniform shell thickness [2]. Optimum performance, matching that of imported SMA 520, is achieved at a viscosity of approximately 314 mPa·s [2]. Procurement for microencapsulation must therefore specify SMA‑Na grades with solution viscosity in the 300–350 mPa·s range to guarantee robust capsule morphology and encapsulation efficiency.

Cost‑Effective Leather Retanning Agent

In retanning of chrome‑tanned leather, SMA sodium salt delivers tensile strength, tear strength, thermal stability, and grain quality indistinguishable from synthetically more complex amphoteric SMA derivatives (SMA‑DEMA) [3]. Unless improved anionic dye exhaustion is a processing objective, SMA‑Na offers equivalent mechanical performance at a lower procurement cost. Formulators can select SMA‑Na as the baseline retanning agent and reserve amphoteric variants for specialty dye‑intensive applications.

Emulsion Polymerization and Microencapsulation Requiring Low Surface Tension

For processes demanding surface tensions below 28 mN·m⁻¹, unmodified SMA sodium salt is insufficient because it lacks a well‑defined CMC and fails to achieve a clear surface‑tension plateau. In these applications, the procurement path is to select ester‑grafted SMA‑Na derivatives such as SMA‑g‑C12 sodium salt, which exhibits a CMC of 0.94 g·L⁻¹ and γCMC of 25.04 mN·m⁻¹ [4]. Procurement specifications for high‑surface‑activity applications should therefore call out the desired alkyl‑chain length and degree of esterification rather than relying on generic SMA‑Na.

Application
Selection Property
Validation Focus
TiO₂ pigment dispersions
Narrow dispersity and controlled molecular weight
Slurry viscosity and dispersion stability
Microencapsulation
Specified high solution viscosity grade
Microcapsule morphology and yield
Leather retanning
Mechanical durability equivalence to amphoteric derivatives
Tensile/tear strength and grain quality review
Low‑surface‑tension emulsions
Ester‑grafted SMA‑Na derivatives
Surface tension and CMC characterization
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